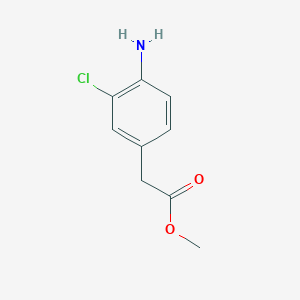![molecular formula C16H18ClN B3071748 2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride CAS No. 101292-59-5](/img/structure/B3071748.png)
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride, also known as 2-biphenyl-4-ylpyrrolidine hydrochloride, is a chemical compound that is commonly used in the synthesis and research of a variety of compounds. It is a versatile compound and can be used for a variety of applications, including the synthesis of pharmaceuticals, biological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrrolidine alkaloids have been investigated for their antioxidant potential. These compounds can scavenge free radicals and protect cells from oxidative damage. While specific studies on 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride are limited, its structural similarity to other pyrrolidine alkaloids suggests that it may possess antioxidant properties .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrrolidine alkaloids have demonstrated anti-inflammatory activity. Although direct evidence for this specific compound is scarce, exploring its potential as an anti-inflammatory agent could be valuable .
Antibacterial and Antifungal Properties
Pyrrolidine alkaloids have shown promise as antimicrobial agents. They inhibit bacterial and fungal growth. While more research is needed, 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride could contribute to this field .
Anticancer Potential
Certain pyrrolidine alkaloids exhibit anticancer effects. They interfere with cancer cell growth, migration, and invasion. Investigating the impact of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride on cancer cells could yield valuable insights .
Neuropharmacological Activities
Pyrrolidine alkaloids may influence the nervous system. While specific data on this compound are lacking, exploring its neuropharmacological effects could reveal novel therapeutic applications .
Organ Protective Effects
Some pyrrolidine alkaloids protect organs from damage. For instance, 1[3 Isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride demonstrated an anti-anginal effect in experimental animals . Investigating similar effects for 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride could be worthwhile.
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZMEGYNJGCFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





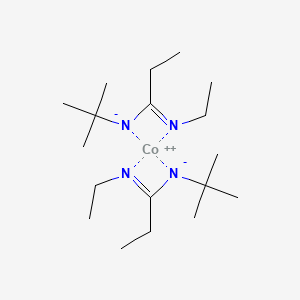

![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)

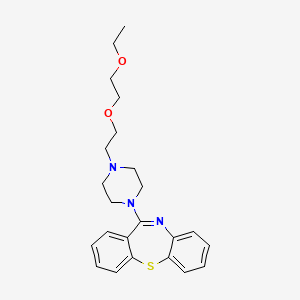

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

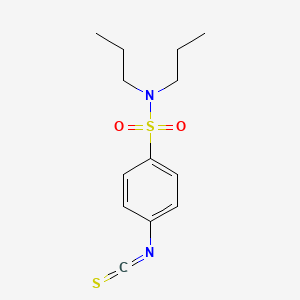
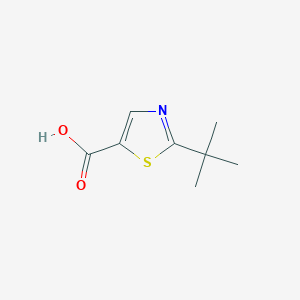
![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)
